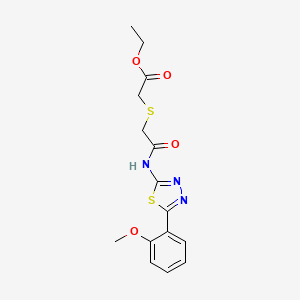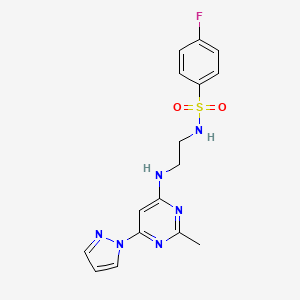![molecular formula C14H12N2O2S2 B2543381 N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034495-82-2](/img/structure/B2543381.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N2O2S2 and its molecular weight is 304.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Material Science
Research on oxidative electropolymerizations of carbazole derivatives, including the presence of bithiophene, discusses the formation of electrodeposited polymer and copolymer films. This study indicates the potential of such compounds in material science, specifically in creating composite films with varying electrical properties based on the proportion of carbazole and bithiophene used (Kham, Sadki, & Chevrot, 2004).
Anticancer Research
Another area of application for related structures is in the development of chemotherapeutic agents. A study on the synthesis and biological evaluation of N-phenyl-5-carboxamidyl isoxazoles investigated their anticancer activity, particularly against colon cancer. One derivative showed significant activity against colon tumor cells, suggesting the potential use of isoxazole derivatives in cancer treatment (Shaw et al., 2012).
Drug Design and Synthesis
In drug design, derivatives of isoxazole, such as 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, have been synthesized and evaluated as prodrugs for antiarthritic agents. This highlights the role of isoxazole carboxamides in medicinal chemistry and drug development, with potential applications in treating inflammatory diseases (Patterson, Cheung, & Ernest, 1992).
Herbicide Development
Isoxazole derivatives have also been researched for their herbicidal activity. A study on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant efficacy against broadleaf and narrowleaf weeds. This suggests potential agricultural applications for isoxazole derivatives in developing new herbicides (Hamper et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(12-4-7-16-18-12)15-6-3-11-1-2-13(20-11)10-5-8-19-9-10/h1-2,4-5,7-9H,3,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAIZBPNXKQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)




amino}acetamide](/img/structure/B2543317.png)

![N-cyclohexyl-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543319.png)

